Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
Description
Key Stereochemical Features:
Chiral Center : The carbon at position 1 of the ethyl chain exhibits tetrahedral geometry, bonded to:
- A 1H-indol-3-yl group (aromatic substituent).
- A [[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl group.
- A hydrogen atom .
- A methyl group (part of the ethyl backbone).
S Configuration : The spatial arrangement of substituents around the chiral center follows the Cahn-Ingold-Prelog priority rules , with the hydroxyl-derived ether group occupying the highest priority.
The SMILES notation (CC@HNC(=O)OC(C)(C)C) explicitly denotes the S configuration via the @ symbol .
Table 2: Stereochemical Descriptors
| Parameter | Value |
|---|---|
| Chiral Centers | 1 |
| Configuration | S |
| CIP Priority Sequence | Indol-3-yl > Ether > Methyl > H |
Crystallographic Data and X-Ray Diffraction Studies
While crystallographic data for this specific compound are not available in the provided sources, X-ray diffraction (XRD) remains a cornerstone for elucidating the three-dimensional arrangement of analogous carbamate derivatives. General methodologies from XRD studies of related compounds include:
- Sample Preparation : Crystallization via slow evaporation from solvents like dimethylformamide or ethanol .
- Data Collection : Using Cu-Kα radiation (λ = 1.5418 Å) to measure interplanar spacings (d-values) and Miller indices .
- Structure Refinement : Space group determination (e.g., P2₁/c) and R-factor optimization to validate atomic positions .
For this compound, hypothetical lattice parameters could be extrapolated from structurally similar carbamates, though experimental validation is required.
Advanced Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals (in ppm):
- Indole/Indazole Protons : 6.8–8.2 (aromatic multiplet).
- Pyridine Protons : 8.5–9.0 (downfield shifted due to nitrogen electronegativity).
- Methyl Groups : 1.2–1.5 (singlet for tert-butyl), 2.5 (singlet for indazole-CH₃).
- Ethyl Backbone : 3.0–4.5 (methylene/methine protons).
¹³C NMR would reveal carbonyl carbons (~155 ppm for carbamate) and aromatic carbons (100–150 ppm) .
Infrared (IR) Spectroscopy
Key absorption bands:
- N-H Stretch : ~3350 cm⁻¹ (carbamate NH).
- C=O Stretch : ~1700 cm⁻¹ (carbamate carbonyl).
- C-O-C Stretch : ~1250 cm⁻¹ (ether linkage).
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 497.6 ([M]⁺).
- Fragmentation Pathways :
Table 3: Predicted Spectral Features
| Technique | Key Signals |
|---|---|
| ¹H NMR | 8.2 ppm (pyridine H), 1.4 ppm (t-Bu) |
| IR | 1700 cm⁻¹ (C=O) |
| MS | m/z 497.6 ([M]⁺) |
Properties
Molecular Formula |
C29H31N5O3 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
tert-butyl N-[1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-yl]carbamate |
InChI |
InChI=1S/C29H31N5O3/c1-18-25-13-19(9-10-27(25)34-33-18)20-12-23(16-30-14-20)36-17-22(32-28(35)37-29(2,3)4)11-21-15-31-26-8-6-5-7-24(21)26/h5-10,12-16,22,31H,11,17H2,1-4H3,(H,32,35)(H,33,34) |
InChI Key |
CDSYYZDQSFPVLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Carbamic acid derivatives, particularly those incorporating indole and pyridine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound of interest, Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI) , is a complex structure that has been explored for its potential therapeutic effects, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The compound features:
- Indole and pyridine rings which are known for their biological relevance.
- A carbamate functional group that enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities including:
- Anticancer effects
- Neuroprotective properties
- Anti-inflammatory actions
Anticancer Activity
Several studies have highlighted the anticancer potential of indole-based compounds. For instance, derivatives that include indole and pyridine structures have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of microtubule dynamics.
Table 1: Summary of Anticancer Activities of Indole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2j | GBM | 0.6 | Induces methuosis |
| 2m | Various | 10 | Microtubule disruption |
| 17 | Leukemia | 0.4 | Cell cycle arrest at G2/M |
The biological activity of the compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The presence of indole rings is associated with pro-apoptotic activity through the modulation of Bcl-2 family proteins .
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels, contributing to oxidative stress and subsequent cell death .
Case Studies
A notable case study involved the evaluation of a related indole derivative in a mouse model of leukemia. The compound demonstrated significant tumor regression and was well-tolerated, indicating its potential for clinical application .
Toxicological Profile
While many indole derivatives exhibit promising biological activities, safety profiles are crucial. Studies on related carbamate compounds suggest low subchronic toxicity with no significant adverse effects observed at therapeutic doses in animal models .
Table 2: Toxicological Data on Related Carbamate Compounds
| Compound | Dose (mg/kg/day) | Observed Effects |
|---|---|---|
| Ethyl-4-bromphenyl-carbamate | 12.5 | No mortality; minor biochemical alterations |
| Ethyl-4-chlorphenyl-carbamate | 25 | Slight liver pathology observed |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the efficacy of carbamic acid derivatives as inhibitors of SARS-CoV-2 chymotrypsin-like protease (3CLpro). The compound has been shown to covalently modify the active site cysteine residue (Cys145) of the enzyme, which is crucial for viral replication. This inhibition mechanism was elucidated through X-ray crystallography, revealing that the indole carboxylate scaffold plays a significant role in binding to the active site of 3CLpro .
Key Findings:
- Structure-Activity Relationship : Variations in substituents on the indole and pyridine rings significantly affect the potency of these compounds against SARS-CoV-2 .
- Potent Inhibitors : Certain derivatives demonstrated comparable antiviral activity to established treatments like Remdesivir, indicating their potential as therapeutic agents .
Enzyme Inhibition
Beyond antiviral applications, carbamic acid derivatives have also been investigated for their ability to inhibit various enzymes involved in critical biological pathways. For instance, compounds derived from this class have been noted for their inhibitory effects on cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
Example Case Study:
A study detailed the synthesis of a specific carbamic acid derivative that acts as a selective CDK inhibitor. This compound was developed through a streamlined synthetic route that improved yield and reduced by-products compared to traditional methods. Its efficacy was demonstrated in cellular assays where it modulated cell cycle progression effectively .
Synthesis and Structural Modifications
The synthesis of carbamic acid derivatives often involves straightforward esterification processes using readily available starting materials. The incorporation of various functional groups can enhance their biological activity and selectivity.
Synthesis Overview:
- Esterification : The carbamic acid derivatives are typically synthesized via esterification reactions involving carboxylic acids and alcohols in the presence of coupling agents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) .
- Structural Diversity : Modifications at specific positions on the indole or pyridine rings can lead to significant changes in biological activity, allowing for targeted drug design .
Potential Therapeutic Applications
Given their diverse mechanisms of action, carbamic acid derivatives are being explored for a range of therapeutic applications beyond antiviral effects:
- Anticancer Agents : Due to their ability to inhibit CDKs, some derivatives are being evaluated for their potential use in cancer treatment.
- Neurological Disorders : Research is ongoing into the effects of these compounds on neurodegenerative diseases, leveraging their ability to modulate enzyme activity within neural pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related carbamates based on substituent groups, reactivity, and applications:
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Modulation: The target compound’s indazole-pyridine system may confer superior binding affinity to enzymatic targets (e.g., HIV protease) compared to simpler pyrazole or triazole analogs .
Synthetic Utility :
- The tert-butyl ester group in all compounds acts as a protecting group for amines, enabling selective deprotection in multistep syntheses .
- The target compound’s stereochemistry requires chiral resolution techniques, unlike achiral analogs (e.g., ’s cyclohexenyl carbamate) .
Research Implications
Preparation Methods
Method 1: Direct Esterification
This method involves the direct reaction of carbamic acid with an alcohol (tert-butanol) in the presence of a dehydrating agent. The general reaction can be represented as follows:
$$
\text{Carbamic Acid} + \text{tert-butanol} \rightarrow \text{Ester} + \text{Water}
$$
- Straightforward procedure
- High yield under optimal conditions
- Requires careful control of reaction conditions to prevent hydrolysis.
Method 2: Nucleophilic Substitution
In this approach, an appropriate leaving group is replaced by the indole derivative through nucleophilic substitution. This method typically employs a base to facilitate the reaction.
$$
\text{Indole Derivative} + \text{Leaving Group} \xrightarrow{\text{Base}} \text{Carbamate}
$$
- High specificity for functional groups
- Potential for diverse substitutions
- Reaction conditions must be optimized to avoid side reactions.
Method 3: Multi-Step Synthesis
This more complex method involves multiple steps, including the synthesis of intermediates that are subsequently transformed into the final product. Each step may involve different reactions such as coupling reactions or cyclization.
- Allows for greater structural diversity
- Potential to introduce multiple functional groups
- Longer synthesis time
- Increased risk of lower overall yield due to multiple steps
Research into carbamic acid derivatives has shown promising results in various biological applications, including their potential as therapeutic agents in treating diseases due to their ability to interact with specific biological targets.
Biological Activity
Studies have demonstrated that compounds similar to [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester can exhibit:
- Anticancer properties
- Antimicrobial activity
- Enzyme inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
